molecular formula C6H8N4O3 B2685400 1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone CAS No. 318517-42-9

1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone

Cat. No. B2685400
CAS RN: 318517-42-9
M. Wt: 184.155
InChI Key: KFXFQLBQFOHELA-UHFFFAOYSA-N
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Description

“1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone” is a chemical compound with the molecular formula C6H8N4O3 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have demonstrated potent antimicrobial properties . Researchers synthesized this compound by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives. Spectral analysis and conformational studies confirmed its structure and mechanistic pathways. Subsequent molecular docking studies revealed promising interactions with pathogen proteins, supporting its potential as an antimicrobial agent.

Antifungal Activity

Thiazole-containing compounds often exhibit antifungal effects . Investigating the efficacy of our compound against fungal species could provide valuable insights for drug development.

Antibacterial Properties

The compound’s antibacterial activity merits exploration. Researchers have found that derivatives with di- and trithiazole rings display remarkable antibacterial effects, surpassing standard antibiotics .

Anti-Inflammatory Potential

Thiazole moieties have been associated with anti-inflammatory properties . Investigating whether our compound modulates inflammatory pathways could contribute to therapeutic advancements.

Analgesic Effects

Although not extensively studied, thiazole derivatives have shown promise as analgesics . Further research could elucidate the compound’s pain-relieving potential.

Anti-Cancer Applications

Thiazole-containing compounds have attracted attention in cancer research . While specific data on our compound are scarce, exploring its effects on cancer cell lines could reveal novel therapeutic avenues.

properties

IUPAC Name

1-[3-(methylamino)-4-nitropyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-4(11)9-3-5(10(12)13)6(7-2)8-9/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXFQLBQFOHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C(=N1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one

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